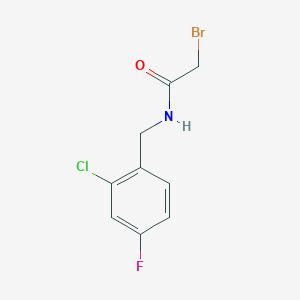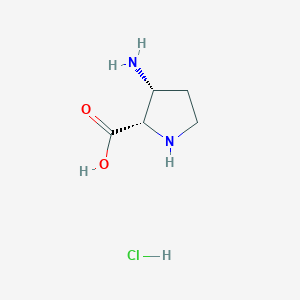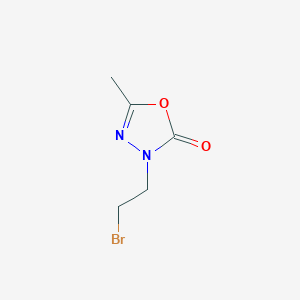
2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide
Übersicht
Beschreibung
“2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide” is a synthetic chemical compound . It has a molecular formula of C9H8BrClFNO .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully detailed in the retrieved sources. It is known that the compound has a molecular weight of 280.52 g/mol .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- 2-Bromo-n-(2-chloro-4-fluorobenzyl)acetamide has been evaluated as an anticancer agent. A study by Lagisetty, Agashe, & Awasthi (2013) found that a derivative of this compound showed antiproliferative efficacy in lung adenocarcinoma cells, reducing tumor size significantly in animal models.
Radiotracer Development
- Research by Mach et al. (2001) and Koslowsky et al. (2008) demonstrated the use of derivatives of this compound in the development of radiotracers for imaging tumor sigma receptors and gene expression in PET imaging.
Synthesis of Medical Compounds
- The compound has been used in the synthesis of benzodiazepine derivatives, as reported by Sasiambarrena et al. (2019). These derivatives are valuable in medicinal chemistry research.
Cytotoxicity Studies
- Patil et al. (2011) investigated the cytotoxicities of certain N-Heterocyclic carbene complexes, using derivatives of this compound. Their findings Patil et al. (2011) contribute to understanding the potential medical applications of these compounds.
Antimicrobial Research
- The antimicrobial activity of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide, related to this compound, was explored by Badiger et al. (2013). These studies contribute to the understanding of new antimicrobial agents.
Antimycobacterial Evaluation
- Research by Sriram et al. (2010) focused on the synthesis of novel acetamide derivatives for evaluation against mycobacterial species, demonstrating the compound's potential in treating bacterial infections.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-N-[(2-chloro-4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClFNO/c10-4-9(14)13-5-6-1-2-7(12)3-8(6)11/h1-3H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPVFJNGZGZOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-((6-Bromo-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1383601.png)

![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)



![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)

![{1-Azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B1383618.png)
